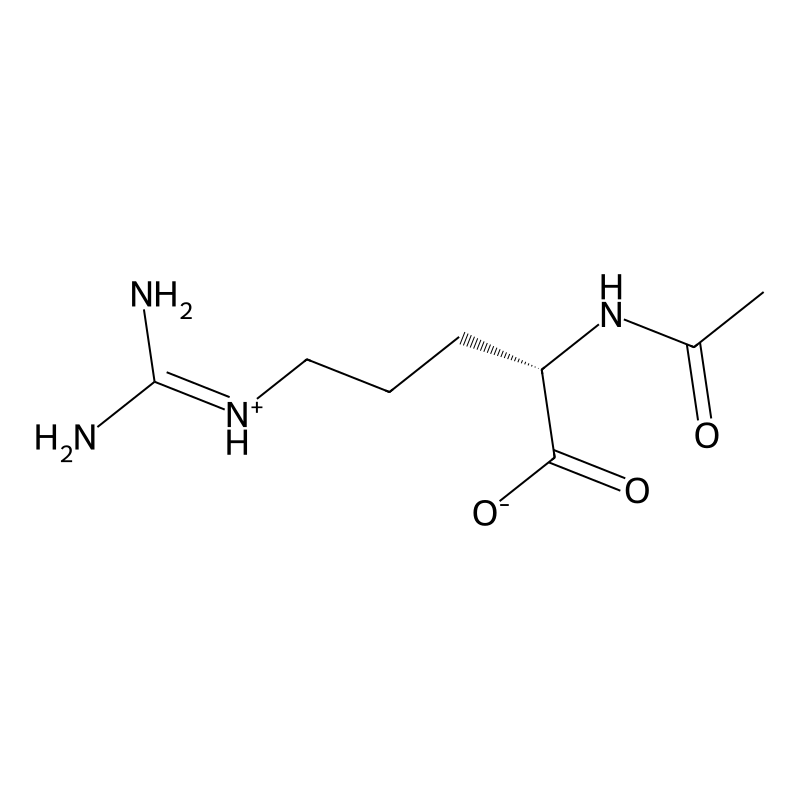

N-Acetyl-L-arginine

Content Navigation

Free L-arginine depresses protein thermal stability and cannot penetrate the epidermal barrier. N-Acetyl-L-arginine (CAS 155-84-0) overcomes these limitations as a permanent acetylated derivative. - Prevents mAb aggregation in pre-filled syringes without lowering Tm. - Enables clean C-3 hydroxylation by Clavaminic Acid Synthase, avoiding alkene byproducts. - Enhances epidermal penetration for topical NO-synthase delivery. - Functions as specific substrate for aminoacylase-1 activity assays. Supplied with consistent purity for research and bioprocessing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

N-Acetyl-L-arginine (CAS: 155-84-0) is a specialized, N-alpha-acetylated derivative of the basic amino acid L-arginine. By blocking the highly reactive and polar alpha-amino group with an acetyl moiety, this modification fundamentally alters the compound's zwitterionic character, lipophilicity, and thermodynamic interactions with macromolecules. In procurement and material selection, it is primarily sourced as an advanced excipient for stabilizing biopharmaceuticals, a highly specific substrate for enzymatic assays (such as aminoacylase-1), and a protected precursor for the synthesis of complex chiral amino acids [1]. Unlike standard transiently protected derivatives (e.g., Fmoc- or Boc-L-arginine) used in solid-phase peptide synthesis, the acetyl cap is permanent under standard physiological and formulation conditions, making it highly suited for end-use applications in biologics formulation and topical delivery systems where the free alpha-amine would be detrimental [2].

Research Fit

Attempting to substitute N-Acetyl-L-arginine with unmodified L-arginine or generic protected analogs frequently leads to process or formulation failures. In biopharmaceutical liquid formulations, while free L-arginine is a known aggregation suppressor, it significantly depresses the thermal transition temperature (Tm) of proteins, leading to thermodynamic destabilization over time. In biocatalytic synthesis, using unacetylated or alternative analogs (like ornithine) during enzymatic hydroxylation results in the formation of unwanted alkene byproducts, severely complicating downstream purification [1]. Furthermore, in topical and dermatological applications targeting nitric oxide (NO) synthase, the highly polar nature of free L-arginine prevents efficient epidermal penetration, a barrier that the acetylated form overcomes through enhanced lipophilicity [2]. Finally, in specific enzymology assays for N-acyl-aliphatic-L-amino acid amidohydrolase, free L-arginine is the reaction product and is entirely invisible as a substrate, making the acetylated form an absolute requirement [3].

Substitution Risk

References

- [2] Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. Royal Society Open Science.

- [3] European Patent Office. EP1325735B1: Use of L-arginine derivatives as photo-protecting agents and enhancing melanic response in cosmetic compositions.

- [4] BRENDA Enzyme Database. Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase.

Monomer Retention and Thermal Stability

In the formulation of intravenous immunoglobulins (IVIG) and monoclonal antibodies, excipient selection is critical for preventing agitation-induced aggregation, particularly at silicone oil interfaces. N-Acetyl-L-arginine acts as an enhanced protein aggregation suppressor. At concentrations of 50-150 mM, N-Acetyl-L-arginine maintains the highest monomeric content of IgG over 5 days at both pH 4 and 7 compared to baseline buffers. Crucially, unlike unmodified L-arginine, which typically lowers the thermal transition temperature (Tm) of proteins, N-Acetyl-L-arginine exhibits almost no change in Tm, preserving the thermodynamic stability of the biologic.

| Evidence Dimension | Protein Transition Temperature (Tm) and Monomer Retention |

| Target Compound Data | N-Acetyl-L-arginine (50-150 mM) shows minimal to no reduction in Tm and maximizes monomeric retention. |

| Comparator Or Baseline | Unmodified L-arginine (causes significant Tm depression and thermodynamic destabilization). |

| Quantified Difference | N-Acetyl-L-arginine decouples aggregation suppression from thermal destabilization, outperforming free L-arginine in maintaining native conformation. |

| Conditions | IgG/IVIG liquid formulations under interfacial stress (silicone oil) and elevated temperatures. |

Allows biopharmaceutical formulators to prevent manufacturing and storage-induced aggregation without sacrificing the long-term thermodynamic stability of the therapeutic protein.

Alkene Byproduct-Free Enzymatic Hydroxylation

The synthesis of complex hydroxylated amino acids often relies on biocatalytic pathways, where substrate selection dictates the purity of the final product. When subjected to incubation with Clavaminic Acid Synthase (CAS) for the synthesis of C-3 hydroxylated derivatives, N-Acetyl-L-arginine proves to be a highly efficient substrate. It affords clean hydroxylation to N-acetyl-(2S,3R)-3-hydroxy-arginine without the formation of alkene byproducts that typically plague the reaction when using corresponding ornithine or unacetylated compounds [1]. This clean conversion is essential for subsequent dynamic kinetic resolution (DKR) steps using ruthenium catalysts [1].

| Evidence Dimension | Reaction cleanliness and byproduct formation |

| Target Compound Data | N-Acetyl-L-arginine yields clean C-3 hydroxylation with no alkene formation. |

| Comparator Or Baseline | Ornithine compounds / unacetylated analogs (produce significant alkene byproducts). |

| Quantified Difference | Complete elimination of alkene byproduct formation, enabling high diastereomeric and enantiomeric excess. |

| Conditions | Incubation with Clavaminic Acid Synthase (CAS) coupled with O2 and 2-oxoglutarate. |

Critical for process chemists, as eliminating alkene byproducts drastically simplifies downstream purification and increases the overall yield of the target chiral amino acid.

Epidermal Penetration via Lipophilicity

For topical formulations designed to deliver nitric oxide (NO) precursors to the epidermis, the inherent polarity of the active ingredient is a major limiting factor. Free L-arginine, possessing a highly polar alpha-amine, struggles to cross the stratum corneum. By substituting the alpha-amine with a weakly polar acetyl group, N-Acetyl-L-arginine significantly reinforces the lipophilic character of the molecule. This structural modification promotes superior penetration of the active ingredient into the epidermis while remaining a viable substrate for NO-synthase once internalized [1].

| Evidence Dimension | Epidermal penetration suitability (Hydrophobicity/Lipophilicity) |

| Target Compound Data | N-Acetyl-L-arginine (blocked alpha-amine, increased lipophilicity). |

| Comparator Or Baseline | Free L-arginine (highly polar zwitterion). |

| Quantified Difference | The acetyl substitution removes the positive charge of the alpha-amine at physiological pH, shifting the partition coefficient to favor epidermal absorption. |

| Conditions | Topical formulation design for epidermal NO-synthase targeting. |

Enables cosmetic and dermatological researchers to achieve effective tissue delivery of an NO precursor that would otherwise remain unabsorbed on the skin surface.

Aminoacylase-1 Substrate Specificity

In enzymology and biochemical diagnostics, quantifying the activity of N-acyl-aliphatic-L-amino acid amidohydrolase (Aminoacylase-1, EC 3.5.1.14) requires a highly specific substrate. Free L-arginine cannot be utilized as it is the downstream product of the enzymatic reaction. N-Acetyl-L-arginine serves as the definitive, required substrate, undergoing hydrolysis to yield acetate and L-arginine. This allows for precise spectrophotometric or chromatographic quantification of enzyme kinetics, including Km and Vmax, particularly when assessing the activating effects of metal ions like Co2+ [1].

| Evidence Dimension | Substrate viability for EC 3.5.1.14 activity assays |

| Target Compound Data | N-Acetyl-L-arginine (efficiently hydrolyzed, yields measurable kinetics). |

| Comparator Or Baseline | Free L-arginine (0% substrate viability; reaction product). |

| Quantified Difference | N-Acetyl-L-arginine provides quantifiable kinetic data (Km/Vmax), whereas free L-arginine is completely inert as a substrate. |

| Conditions | In vitro enzymatic assay for Aminoacylase-1 activity. |

Essential for biochemical laboratories and diagnostic manufacturers that require a standardized, highly specific substrate to measure amidohydrolase activity or screen for enzyme inhibitors.

High-Concentration Biologics Excipient

N-Acetyl-L-arginine is a highly effective excipient for formulating intravenous immunoglobulins (IVIG) and monoclonal antibodies, particularly in pre-filled syringes where interfacial stress from silicone oil induces aggregation. Its ability to suppress aggregation without depressing the protein's thermal transition temperature (Tm) provides a quantifiable improvement over standard L-arginine.

Chiral Amino Acid Synthesis Precursor

In organic synthesis workflows utilizing Clavaminic Acid Synthase (CAS) for C-H functionalization, N-Acetyl-L-arginine is the preferred starting material. It ensures clean C-3 hydroxylation without the alkene byproducts associated with unacetylated or ornithine analogs, enabling efficient downstream dynamic kinetic resolution [1].

Topical Nitric Oxide Delivery

For dermatological and cosmetic R&D focused on enhancing local microcirculation, N-Acetyl-L-arginine serves as a highly effective NO-synthase substrate. Its acetylated alpha-amine provides the necessary lipophilicity to penetrate the epidermal barrier, a critical advantage over the highly polar free L-arginine [2].

Aminoacylase-1 Assay Substrate

Biochemical laboratories and diagnostic kit manufacturers must procure N-Acetyl-L-arginine as the specific substrate for quantifying the activity of N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14). It enables accurate measurement of enzyme kinetics and inhibitor screening, which is impossible using the reaction product, free L-arginine [3].

Application Fit Matrix

References

- [2] Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. Royal Society Open Science.

- [3] European Patent Office. EP1325735B1: Use of L-arginine derivatives as photo-protecting agents and enhancing melanic response in cosmetic compositions.

- [4] BRENDA Enzyme Database. Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

General Manufacturing Information

Explore Compound Types